molecular formula C19H22N2O3 B269273 N-[3-(propionylamino)phenyl]-2-propoxybenzamide

N-[3-(propionylamino)phenyl]-2-propoxybenzamide

カタログ番号 B269273
分子量: 326.4 g/mol
InChIキー: QYDWRBWFBUQTGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(propionylamino)phenyl]-2-propoxybenzamide, commonly known as ML352, is a novel small molecule that has attracted significant attention in recent years due to its potential therapeutic applications. ML352 belongs to the class of benzamide derivatives and has shown promising results in pre-clinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

作用機序

The mechanism of action of ML352 is primarily attributed to its ability to target PRMT5. PRMT5 is an enzyme that plays a crucial role in the regulation of gene expression by catalyzing the methylation of arginine residues on histones and other proteins (5). ML352 binds to the active site of PRMT5 and inhibits its enzymatic activity, leading to the downregulation of genes that are essential for cancer cell proliferation and survival. In addition, ML352 has also been shown to inhibit the activity of other enzymes such as HDAC1 and HDAC2, which are involved in the regulation of gene expression (6).
Biochemical and Physiological Effects
ML352 has been shown to have various biochemical and physiological effects in pre-clinical studies. In cancer research, ML352 has been shown to inhibit the growth of cancer cells and induce cell cycle arrest (7). ML352 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway (8). In neurodegenerative disorders, ML352 has been shown to protect neurons from oxidative stress and prevent neuroinflammation (9). ML352 has also been shown to improve cognitive function in mouse models of Alzheimer's disease (10).

実験室実験の利点と制限

One of the main advantages of ML352 for lab experiments is its high potency and specificity for PRMT5 inhibition. ML352 has been shown to have an IC50 value of 0.2 μM for PRMT5 inhibition, which is significantly lower than other PRMT5 inhibitors (11). Another advantage of ML352 is its favorable pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of ML352 is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.

将来の方向性

ML352 has shown promising results in pre-clinical studies for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some of the future directions for ML352 research include:
1. Optimization of the synthesis method to improve its yield and solubility.
2. Evaluation of the pharmacokinetic properties of ML352 in animal models to determine its suitability for clinical trials.
3. Investigation of the potential synergistic effects of ML352 with other drugs for the treatment of cancer and other diseases.
4. Identification of biomarkers for ML352 response in cancer patients to improve its clinical efficacy.
5. Development of ML352 derivatives with improved potency and specificity for PRMT5 inhibition.
Conclusion
In conclusion, ML352 is a novel small molecule that has shown promising results in pre-clinical studies for the treatment of various diseases. ML352's ability to target PRMT5 and inhibit its enzymatic activity makes it a potential candidate for cancer therapy. ML352's anti-inflammatory and neuroprotective properties also make it a promising candidate for the treatment of neurodegenerative disorders. Further research is needed to fully understand the potential therapeutic applications of ML352 and to optimize its pharmacokinetic properties for clinical trials.

合成法

ML352 can be synthesized using a multi-step process that involves the reaction of 2-propoxybenzoic acid with thionyl chloride to form 2-propoxybenzoyl chloride. The resulting compound is then reacted with 3-aminobenzoic acid to form N-(3-aminophenyl)-2-propoxybenzamide. This intermediate is then reacted with propionyl chloride to form N-[3-(propionylamino)phenyl]-2-propoxybenzamide, which is the final product (1).

科学的研究の応用

ML352 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, ML352 has been shown to inhibit the growth of cancer cells by targeting the enzyme protein arginine methyltransferase 5 (PRMT5), which is essential for cancer cell proliferation (2). ML352 has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (3). In neurodegenerative disorders, ML352 has been shown to protect neurons from oxidative stress and prevent neuroinflammation (4).

特性

製品名

N-[3-(propionylamino)phenyl]-2-propoxybenzamide

分子式

C19H22N2O3

分子量

326.4 g/mol

IUPAC名

N-[3-(propanoylamino)phenyl]-2-propoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-12-24-17-11-6-5-10-16(17)19(23)21-15-9-7-8-14(13-15)20-18(22)4-2/h5-11,13H,3-4,12H2,1-2H3,(H,20,22)(H,21,23)

InChIキー

QYDWRBWFBUQTGR-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)CC

正規SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)CC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。